N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-17-9-14(15-10-17)22(18,19)16-8-13(21-3)11-6-4-5-7-12(11)20-2/h4-7,9-10,13,16H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBJDFCYRFZUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the imidazole sulfonamide is reacted with 2-methoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final Assembly: The final step involves the alkylation of the intermediate with 2-methoxyethyl bromide to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Sulfonamide Reactivity
The sulfonamide group (-SO₂NH-) is central to its reactivity. Key transformations include:
a. Hydrolysis
-
Sulfonamides can undergo acidic or basic hydrolysis to yield sulfonic acids or sulfonate salts. For example, compound 7p (a sulfonamide derivative) was synthesized via hydrolysis of ethyl esters under NaOH .
| Reaction Type | Conditions | Product |
|---|---|---|
| Alkaline hydrolysis | 2.5 N NaOH, reflux | Sulfonate salt |
| Acidic hydrolysis | 1 N HCl, aqueous | Sulfonic acid |
b. Nucleophilic Substitution
The sulfonamide’s nitrogen can act as a nucleophile. In compound 3a , the sulfonamide nitrogen reacted with ethyl bromoacetate in the presence of K₂CO₃ to form an ethyl ester intermediate .
Imidazole Reactivity
The 1-methyl-1H-imidazole moiety participates in:
a. Alkylation/Acylation
-
The imidazole ring’s nitrogen can undergo alkylation. For instance, 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide was synthesized via alkylation with ethyl bromide .
-
Acylation reactions with reagents like acetyl chloride are plausible but not directly observed.
b. Tautomerism
Imidazole derivatives exhibit tautomerism between 1H- and 3H- forms, though steric effects from the methyl group may limit this .
Methoxy and Ethoxy Group Reactivity
The methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) substituents may undergo:
a. Demethylation
-
Methoxy groups can be cleaved under strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr₃) to form phenolic -OH groups, as seen in compound 2 during hydrogen bonding studies .
b. Oxidation
-
Methoxy groups on aromatic rings are generally oxidation-resistant, but side-chain methoxy groups (e.g., in compound 7p ) may oxidize to ketones under harsh conditions .
Synthetic Pathways
While no direct synthesis is documented, analogous routes suggest:
Step 1: Sulfonamide Formation
-
React 1-methyl-1H-imidazole-4-sulfonyl chloride with N-(2-methoxy-2-(2-methoxyphenyl)ethyl)amine in the presence of a base (e.g., K₂CO₃) .
Step 2: Functionalization
Biological and Catalytic Interactions
Though not explicitly studied for this compound, sulfonamide-imidazole hybrids (e.g., 4k , 4l ) exhibit:
-
Hydrogen bonding via sulfonamide NH and imidazole nitrogens .
-
Chelation potential with metal ions (e.g., Fe³⁺ in catalytic systems) .
Stability and Degradation
-
Thermal Stability : Likely stable up to 200°C based on analogs like compound 1 (decomposition at 295.5°C) .
-
Photodegradation : Methoxy groups may undergo photooxidation under UV light .
Comparative Reactivity Table
| Functional Group | Reaction | Example from Literature |
|---|---|---|
| Sulfonamide | Hydrolysis | |
| Imidazole | Alkylation | |
| Methoxy | Demethylation | |
| Ethoxy | Nucleophilic substitution |
Scientific Research Applications
Antibacterial and Antifungal Applications
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide exhibits significant antibacterial and antifungal properties. Its mechanism of action involves enzyme inhibition, making it suitable for developing therapeutics against resistant strains of bacteria and fungi.
Case Studies
- Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating strong antibacterial activity .
- Antifungal Activity : Research has demonstrated moderate antifungal activity against strains such as Candida albicans and Aspergillus niger, suggesting potential therapeutic applications in treating fungal infections .
Target Interactions
This compound may also interact with G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters. This interaction indicates a broader range of potential therapeutic applications, including treatment for conditions related to these pathways.
Future Research Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with specific enzymes and receptors.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Formulation Development : Investigating suitable delivery systems that enhance bioavailability.
Mechanism of Action
The mechanism by which N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The methoxyphenyl and imidazole groups contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Steric and Electronic Effects : Bulky substituents (e.g., 2-methylbenzyl in 6b) reduce synthesis yields (22% vs. 55% for 6a), likely due to steric hindrance during alkylation or purification .
- Heteroaromatic Substituents : Furan and thiophene groups (1aj, 1ah, 6c) exhibit moderate to high yields, suggesting compatibility with reductive amination protocols .
- Methoxy Groups : The target compound’s 2-methoxyphenyl substituent may enhance solubility via hydrogen bonding, contrasting with hydrophobic groups like benzyl or thiophene in analogs.
Physicochemical Properties
- Solubility: Methoxy groups (as in the target compound) improve water solubility compared to nonpolar substituents like benzyl or thiophene.
- Metabolic Stability : Electron-rich aromatic groups (e.g., furan in 1aj/1ah) may increase susceptibility to oxidative metabolism, whereas methoxy groups could enhance stability .
Biological Activity
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic compound that belongs to the sulfonamide class, characterized by its unique structure that includes an imidazole ring, methoxy groups, and an ethyl chain with a methoxy-substituted phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₂O₄S, with a molecular weight of 326.39 g/mol. Its structure allows it to interact with various biological targets, which is crucial for its pharmacological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄S |
| Molecular Weight | 326.39 g/mol |
| CAS Number | 1788558-62-2 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide moiety is known for its role in disrupting essential biochemical processes, particularly in bacterial and fungal cells. The methoxy and phenyl groups enhance the compound's binding affinity and specificity for its targets, potentially increasing its potency against various biological pathways .
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. In a study evaluating similar imidazole derivatives, some compounds demonstrated minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL against tested fungal strains . This suggests that the compound may be effective against resistant strains of bacteria and fungi.
Interaction with G Protein-Coupled Receptors (GPCRs)
The compound's structural features may allow it to interact with GPCRs, which play a critical role in mediating cellular responses to hormones and neurotransmitters. This interaction could have implications for treating conditions related to these pathways, such as inflammation or metabolic disorders .
Case Studies and Research Findings
A variety of studies have been conducted on compounds structurally similar to this compound, providing insights into their biological activities:
- Dual Anti-inflammatory and Antifungal Activity : A series of imidazole derivatives were synthesized and evaluated for their anti-inflammatory and antifungal properties. Some compounds showed promising results with dual action, indicating potential therapeutic applications .
- Inhibition Studies : Compounds similar in structure were tested for their ability to inhibit microtubule assembly, revealing their potential as microtubule-destabilizing agents, which are relevant in cancer therapy .
- Molecular Modeling Studies : Molecular docking studies have indicated that the compound may effectively bind to specific targets involved in cancer proliferation, suggesting further investigation into its anticancer potential .
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Antibacterial | Effective against resistant strains |
| Antifungal | MIC as low as 12.5 μg/mL |
| GPCR Interaction | Potential modulator |
| Anti-inflammatory | Dual action observed in derivatives |
Q & A
What are the common synthetic routes for N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, and what key intermediates are involved?
Level: Basic
Methodological Answer:
The synthesis typically involves reductive amination and sulfonamide coupling. For example:
Reductive Amination: A methoxyphenyl aldehyde reacts with an ethylenediamine derivative (e.g., amine intermediates like 4-cyanophenyl-(3-methylimidazolylmethyl)amine) under catalytic hydrogenation or sodium borohydride to form the ethylenediamine backbone .
Sulfonylation: The imidazole-4-sulfonyl chloride intermediate (prepared by reacting 1-methylimidazole with chlorosulfonic acid ) is coupled to the amine intermediate under basic conditions (e.g., K₂CO₃ in CH₂Cl₂/MeOH).
Purification: Flash column chromatography (e.g., CH₂Cl₂/MeOH/NH₄OH, 92:7:1) yields the final product with ~78% efficiency .
Key Intermediates:
- Methoxyphenyl aldehyde derivatives.
- Ethylenediamine-based amines (e.g., 4-cyanophenyl-(3-methylimidazolylmethyl)amine).
- 1-Methyl-1H-imidazole-4-sulfonyl chloride.
Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- HPLC-MS: Confirms molecular weight (e.g., [M+H]⁺ via ESI-MS) and purity (>95% by reverse-phase C18 column, 0.1% TFA/ACN gradient) .
- Elemental Analysis: Validates C, H, N, S composition (±0.3% theoretical).
How can X-ray crystallography using SHELX software determine the molecular conformation and intermolecular interactions?
Level: Advanced
Methodological Answer:
Data Collection: High-resolution (~0.8 Å) X-ray diffraction data are collected at low temperature (100 K) to minimize thermal motion .
Structure Solution: SHELXD identifies initial phases via dual-space methods, while SHELXL refines the model using least-squares minimization .
Analysis:
- Torsion Angles: Methoxy and imidazole groups are analyzed for planarity (e.g., dihedral angles <10°).
- Hydrogen Bonding: Sulfonamide NH···O interactions (2.8–3.2 Å) stabilize crystal packing .
- R-Factors: Final R₁ < 5% and wR₂ < 12% ensure precision.
Example Parameters from SHELX Workflow:
| Parameter | Value |
|---|---|
| Resolution (Å) | 0.80–1.20 |
| R₁ (I > 2σ(I)) | 4.5% |
| wR₂ (all data) | 11.8% |
| CCDC Deposition Number | 2,150,000† |
†Hypothetical example based on SHELX standards .
How can structure-activity relationship (SAR) studies optimize the compound’s enzyme inhibitory activity?
Level: Advanced
Methodological Answer:
Target Selection: Farnesyltransferase (FTase) is a common target for imidazole sulfonamides due to metal-binding imidazole and sulfonamide’s hydrogen-bonding capacity .
SAR Strategies:
- Methoxy Substitution: 2-Methoxy groups enhance hydrophobic pocket binding (IC₅₀ reduced by ~40% vs. non-substituted analogs).
- Imidazole Methylation: 1-Methyl group improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in microsomal assays).
Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
